molecular formula C10H12O2 B12326937 8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 197908-32-0

8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No.: B12326937
CAS No.: 197908-32-0
M. Wt: 164.20 g/mol
InChI Key: QHICYGQJHBFCPI-UHFFFAOYSA-N
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Description

8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol is an organic compound belonging to the class of benzopyrans It is characterized by a benzene ring fused to a pyran ring, with a methyl group at the 8th position and a hydroxyl group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxyacetophenone with methyl vinyl ketone in the presence of a base can lead to the formation of the desired benzopyran structure.

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process. The exact methods can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.

Major Products

    Oxidation: Formation of 8-methyl-3,4-dihydro-2H-1-benzopyran-4-one.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of substituted benzopyran derivatives.

Scientific Research Applications

8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-dihydro-2H-1-benzopyran: Lacks the methyl and hydroxyl groups, resulting in different chemical properties.

    8-methyl-3,4-dihydro-2H-1-benzopyran: Similar structure but lacks the hydroxyl group.

    3,4-dihydro-2H-1-benzopyran-4-ol: Similar structure but lacks the methyl group.

Uniqueness

8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to the presence of both the methyl and hydroxyl groups, which confer specific chemical reactivity and potential biological activity. These functional groups can influence the compound’s solubility, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

8-methyl-3,4-dihydro-2H-chromen-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-4,9,11H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHICYGQJHBFCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(CCO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201270377
Record name 3,4-Dihydro-8-methyl-2H-1-benzopyran-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201270377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197908-32-0
Record name 3,4-Dihydro-8-methyl-2H-1-benzopyran-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=197908-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-8-methyl-2H-1-benzopyran-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201270377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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